Chain-Length-Dependent Inhibition of Fatty Acid Synthetase in Rat Liver
2-Hexadecanone inhibits fatty acid synthetase activity in Holtzman male rat liver, an activity not shared by many closely related 2-alkanone homologs. In a comparative analysis, only 2-octanone, 2-hexadecanone, and certain cyclooctanone derivatives demonstrated this inhibitory effect, while other chain-length variants were inactive [1]. This selective enzyme inhibition is a key differentiator for metabolic studies.
| Evidence Dimension | Inhibition of fatty acid synthetase activity in rat liver |
|---|---|
| Target Compound Data | Inhibits fatty acid synthetase activity |
| Comparator Or Baseline | Multiple 2-alkanone homologs (e.g., 2-pentadecanone, 2-heptadecanone) showed no inhibition |
| Quantified Difference | Binary (active vs. inactive) – only 2-hexadecanone among mid-chain methyl ketones tested showed activity |
| Conditions | In vitro assay using Holtzman male rat liver homogenate |
Why This Matters
This chain-length-specific activity enables targeted lipid metabolism research without confounding off-target enzyme interactions from inactive homologs.
- [1] Wyrick SD, Hall IH, et al. Cycloalkanones. 9. Comparison of analogues which inhibit cholesterol and fatty acid synthesis. PubMed. View Source
